N-cyclopropyl-4-propylcyclohexan-1-amine

Lipophilicity ADME Membrane Permeability

Targeting CNS programs requiring balanced lipophilicity? N-Cyclopropyl-4-propylcyclohexan-1-amine (CAS 1038310-38-1) delivers a calculated XLogP of 3.5—precisely between simpler analogs (~2.2–2.4)—optimizing blood-brain barrier penetration while minimizing non-specific binding. Its N-cyclopropyl group confers resistance to CYP450 N-dealkylation versus N-alkyl controls, making it an ideal probe for metabolic stability studies. With 1,4-disubstitution matching NOP receptor pharmacophore patterns, it accelerates SAR library construction. Secure research-grade material now.

Molecular Formula C12H23N
Molecular Weight 181.32 g/mol
Cat. No. B13285321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-4-propylcyclohexan-1-amine
Molecular FormulaC12H23N
Molecular Weight181.32 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)NC2CC2
InChIInChI=1S/C12H23N/c1-2-3-10-4-6-11(7-5-10)13-12-8-9-12/h10-13H,2-9H2,1H3
InChIKeyRXIZFDOBOMYYKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-4-propylcyclohexan-1-amine: Physicochemical Identity and Structural Baseline for Procurement


N-Cyclopropyl-4-propylcyclohexan-1-amine (CAS 1038310-38-1) is a secondary cyclohexylamine derivative characterized by a cyclohexane ring bearing a propyl substituent at the 4-position and an N-cyclopropylamine group at the 1-position [1] . Its molecular formula is C12H23N with a molecular weight of 181.32 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 3.5 and a topological polar surface area of 12 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity [1].

Why Near Analogs of N-Cyclopropyl-4-propylcyclohexan-1-amine Are Not Direct Replacements


Closely related cyclohexylamines—such as N-cyclopropylcyclohexanamine or 4-propylcyclohexanamine—lack the dual substitution pattern present in N-cyclopropyl-4-propylcyclohexan-1-amine. This dual substitution modulates lipophilicity differently: the target compound exhibits a computed XLogP3-AA of 3.5 [1], compared to ~2.2 for N-cyclopropylcyclohexanamine [2] and ~2.4 for 4-propylcyclohexanamine . The higher logP impacts passive membrane permeability and distribution characteristics, making the compound a distinct chemical tool when balanced lipophilicity is required. Furthermore, the N-cyclopropyl motif is associated with altered cytochrome P450 metabolic stability relative to N-alkyl analogs [3], while the 4-propyl group provides a specific steric and hydrophobic footprint that cannot be achieved with unsubstituted or methyl-substituted analogs.

Quantitative Differentiation of N-Cyclopropyl-4-propylcyclohexan-1-amine from Structural Analogs


Lipophilicity (XLogP) Comparison: N-Cyclopropyl-4-propylcyclohexan-1-amine vs. N-Cyclopropylcyclohexanamine vs. 4-Propylcyclohexanamine

The target compound exhibits a calculated XLogP3-AA of 3.5 [1], which is 1.3 log units higher than N-cyclopropylcyclohexanamine (XLogP ≈ 2.2) [2] and 1.1 log units higher than 4-propylcyclohexanamine (XLogP3 ≈ 2.4) . This difference translates to an approximately 20-fold increase in theoretical partition coefficient for the target compound relative to N-cyclopropylcyclohexanamine.

Lipophilicity ADME Membrane Permeability

Metabolic Stability Advantage: N-Cyclopropyl vs. N-Alkyl Substitution (Class-Level Inference)

N-Cyclopropyl substitution has been documented to increase metabolic stability compared to N-ethyl groups by reducing susceptibility to cytochrome P450-mediated oxidation [1]. In direct comparisons within structurally related series, N-cyclopropyl analogs demonstrated greater resistance to oxidative N-dealkylation than their N-methyl or N-ethyl counterparts [2]. While compound-specific data for N-cyclopropyl-4-propylcyclohexan-1-amine are not available, the presence of the N-cyclopropyl group implies a class-wide metabolic stability benefit over hypothetical N-ethyl or N-methyl analogs.

Metabolic Stability CYP450 N-Dealkylation

Recommended Application Scenarios for N-Cyclopropyl-4-propylcyclohexan-1-amine Based on Product-Specific Evidence


Lead Optimization in Medicinal Chemistry: Fine-Tuning Lipophilicity

When a medicinal chemistry program requires a cyclohexylamine scaffold with a lipophilicity window between logP 3 and 4—balancing membrane permeability against excessive hydrophobicity—N-cyclopropyl-4-propylcyclohexan-1-amine (XLogP3-AA = 3.5) offers a quantifiably distinct option compared to N-cyclopropylcyclohexanamine (XLogP ≈ 2.2) or 4-propylcyclohexanamine (XLogP3 ≈ 2.4). This intermediate logP is particularly relevant for CNS-targeted programs where blood-brain barrier penetration is desired but non-specific tissue binding must be minimized. [1]

Metabolic Stability Screening in ADME Assays

For ADME scientists evaluating the impact of N-substitution on oxidative metabolism, N-cyclopropyl-4-propylcyclohexan-1-amine provides a controlled structural probe. The N-cyclopropyl group is expected to confer resistance to CYP450-mediated N-dealkylation relative to N-alkyl controls, based on class-level precedent. This compound can serve as a tool to isolate the contribution of N-cyclopropyl substitution to metabolic stability while maintaining a constant 4-propyl hydrophobic anchor. [1] [2]

Pharmacological Tool for NOP Receptor Ligand SAR Exploration

Patent literature identifies 1,4-disubstituted cyclohexylamine derivatives as ligands for the opioid receptor like-receptor 1 (NOP), a target implicated in pain, anxiety, and depression. N-Cyclopropyl-4-propylcyclohexan-1-amine embodies the core 1,4-disubstitution pattern described in DE10252650A1, making it a relevant intermediate or reference compound for constructing focused libraries aimed at NOP receptor structure-activity relationship (SAR) studies. [3]

Quote Request

Request a Quote for N-cyclopropyl-4-propylcyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.